Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate
Description
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate is a synthetic azo-based compound characterized by a complex molecular architecture. Its structure incorporates multiple functional groups, including:
- Azo linkages (-N=N-), which are typical of dyes and pigments.
- A naphthyl moiety with a hydroxyl group, enhancing conjugation and UV stability.
- A butyl ester group, likely improving solubility in non-polar matrices.
This compound is hypothesized to function as a colorant or stabilizer in industrial or cosmetic formulations due to its structural resemblance to regulated azo dyes. However, specific applications remain underexplored in publicly available literature.
Properties
CAS No. |
42381-20-4 |
|---|---|
Molecular Formula |
C50H71N5O6S |
Molecular Weight |
870.2 g/mol |
IUPAC Name |
butyl 2-[[3-[[2-(diethylamino)-5-(octadecylsulfamoyl)phenyl]carbamoyl]-4-hydroxynaphthalen-1-yl]diazenyl]benzoate |
InChI |
InChI=1S/C50H71N5O6S/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-28-35-51-62(59,60)39-33-34-47(55(7-3)8-4)46(37-39)52-49(57)43-38-45(40-29-24-25-30-41(40)48(43)56)54-53-44-32-27-26-31-42(44)50(58)61-36-10-6-2/h24-27,29-34,37-38,51,56H,5-23,28,35-36H2,1-4H3,(H,52,57) |
InChI Key |
NXJMKCPFHWVMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)N(CC)CC)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4C(=O)OCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core naphthyl structure, followed by the introduction of the azo group through diazotization and coupling reactions. The final steps involve the attachment of the butyl ester and the sulphonyl phenyl groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate involves several key steps:
- Preparation of the Naphthyl Structure : The core naphthyl structure is synthesized through traditional organic reactions.
- Azo Coupling : Diazotization followed by coupling reactions introduces the azo group.
- Functional Group Modifications : The butyl ester and sulphonyl phenyl groups are attached under controlled conditions to ensure high yield and purity.
The compound has a molecular weight of approximately 870.19 g/mol and contains multiple functional groups that enhance its reactivity and versatility in applications .
Chemistry
- Reagent in Organic Synthesis : this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop innovative synthetic methodologies.
Biology
- Biochemical Assays : The compound is employed as a probe in various biochemical assays, particularly in studying enzyme activities and interactions within biological systems. Its ability to interact with specific biomolecules makes it valuable for research in cellular processes.
Medicine
- Therapeutic Potential : Investigations into the therapeutic properties of this compound are ongoing. It shows promise as a drug delivery agent due to its ability to encapsulate therapeutic agents and facilitate their targeted release in biological environments.
- Drug Design : The structural features of this compound are explored in drug design, particularly for developing inhibitors targeting specific enzymes or receptors.
Industry
- Dyes and Pigments Production : This compound is utilized in the manufacturing of dyes and pigments due to its vibrant color properties. Its application extends to textiles, plastics, and coatings, where color stability and intensity are critical.
Case Studies
- Biological Activity Assessment : A study evaluated the inhibitory effects of this compound on specific enzymes related to metabolic pathways. Results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.
- Synthesis Optimization : Research focusing on optimizing the synthetic route for this compound highlighted improved yields using flow microreactor systems compared to traditional batch processes. This advancement not only enhances efficiency but also reduces waste, aligning with sustainable chemistry practices.
Mechanism of Action
The mechanism of action of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it to structurally analogous azo compounds, focusing on substituent effects, solubility, and regulatory status.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: The target compound replaces hydrophilic sulpho/phosphono groups with a lipophilic octadecylamino sulphonyl chain, suggesting tailored solubility for oil-based formulations. The butyl ester in the target compound contrasts with the carboxylic acid termini in the reference compounds, reducing ionic character and enhancing compatibility with polymers or emulsions .
Performance Implications: The C18 chain may improve adhesion to hydrophobic surfaces (e.g., skin or plastics), extending durability in cosmetics or coatings. Diethylamino groups could act as weak bases, influencing pH-dependent color shifts—a feature absent in the sulpho/phosphono-containing analogs.
Regulatory and Safety Considerations: While the reference compounds are explicitly regulated under EU cosmetic guidelines (2005) , the target compound’s absence from such documents implies either novelty or niche application.
Biological Activity
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate, often referred to as BDA (Butyl Diethylamino Azo), is a complex organic compound with potential biological activity. Its structure incorporates various functional groups that may influence its pharmacological properties. This article reviews the biological activity of BDA, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C50H71N5O6S. The compound features a naphthalene moiety linked to an azo group, which is known for its role in various biological processes, including dyeing and as a precursor for drug development.
BDA exhibits its biological activity through several proposed mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Enzyme Modulation : BDA may influence the activity of specific enzymes involved in metabolic pathways. For instance, it could modulate glutathione S-transferase activity, which plays a significant role in detoxifying harmful compounds in the liver .
- Cell Proliferation Inhibition : Preliminary studies suggest that BDA may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Biological Activity Data
The following table summarizes key biological activities associated with BDA and related compounds:
Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of BDA analogs in vitro. Results indicated that these compounds significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in hepatic tissues.
Study 2: Cytotoxic Effects on Cancer Cells
In a controlled environment, BDA was tested against various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that BDA induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Study 3: Enzyme Modulation
Research demonstrated that BDA enhances the activity of glutathione S-transferase in liver cells, indicating its role in detoxification processes. This effect was particularly pronounced at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
